1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione is a heterocyclic compound that features both pyrimidine and pyrrole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of pyrimidine-2,5-dione derivatives.
Reduction: Formation of pyrimidine-2,5-dione with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the pyrrole moiety.
1,4-Diphenyl-1H-imidazole-2-amine: Contains an imidazole ring instead of a pyrrole ring.
2-Iminoimidazolidine: Features an imidazolidine ring instead of a pyrrole ring.
Uniqueness: 1-[(4,6-Dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione is unique due to its combination of pyrimidine and pyrrole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and potential interactions with a wide range of biological targets .
Eigenschaften
CAS-Nummer |
878972-63-5 |
---|---|
Molekularformel |
C10H10N4O2 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
1-[(4,6-dimethylpyrimidin-2-yl)amino]pyrrole-2,5-dione |
InChI |
InChI=1S/C10H10N4O2/c1-6-5-7(2)12-10(11-6)13-14-8(15)3-4-9(14)16/h3-5H,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
BMVFUPMFDXZCPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NN2C(=O)C=CC2=O)C |
Löslichkeit |
22.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.